7-Methoxy-3-nitroquinolin-4-ol

描述

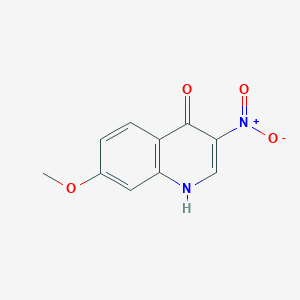

7-Methoxy-3-nitroquinolin-4-ol (CAS: 256923-63-4) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₄ and a molar mass of 220.18 g/mol . Its structure features a methoxy group at position 7, a nitro group at position 3, and a hydroxyl group at position 4 of the quinoline backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

属性

IUPAC Name |

7-methoxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNGFMDUBZIWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

Derivatives with Varying Substituents

NQ Series (NQ1–NQ6, NQ15, NQ16)

These analogs, synthesized in a 2008 study, share the 3-nitroquinoline core but differ in substituent patterns (Table 1) :

| Compound | Substituents (Positions) | Molecular Formula | Melting Point (°C) | Key Spectral Data (¹H NMR, EI-MS) |

|---|---|---|---|---|

| NQ1 | 6-(Benzyloxy), 7-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 222 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ2 | 7-(Benzyloxy), 6-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 223 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ3 | 7-Methoxy, 4-amine, 6-hydroxy | C₁₈H₁₃N₃O₄ | 156 | δ 9.27 (s, quinoline-H), m/z 335 [M]⁺ |

| NQ4 | 6-(Benzyloxy), 7-methoxy, 3-bromo | C₂₃H₁₈BrN₃O₄ | 268 | δ 9.77 (s, quinoline-H), m/z 480 [M+1]⁺ |

| NQ15 | 6-(Benzyloxy), 4-ethoxy | C₂₅H₂₃N₃O₅ | 211 | δ 4.31 (q, OCH₂CH₃), m/z 445 [M]⁺ |

| NQ16 | 7-Methoxy, 4-(trifluoromethoxy) | C₁₇H₁₂F₃N₃O₅ | Not reported | Not reported |

Key Observations :

- Positional Isomerism: NQ1 and NQ2 (benzyloxy/methoxy swap) show nearly identical mass spectra but distinct ¹H NMR shifts, highlighting the sensitivity of quinoline proton environments to substituent positions .

- Deprotection Effects : Removing the benzyl group (NQ1 → NQ3) reduces melting points (222°C → 156°C), likely due to increased polarity and reduced crystallinity .

- Halogen Impact : Bromine substitution (NQ4) increases molecular weight (480 vs. 425 for NQ1) and elevates melting points (268°C), suggesting enhanced intermolecular interactions .

Halogen-Substituted Analogs

7-Chloro-3-nitroquinolin-4-ol (CAS: 5350-50-5)

Fluorinated and Iodinated Derivatives

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol (CAS: 1595523-65-1)

High-Similarity Compounds (Structural Clusters)

identifies compounds with >85% structural similarity to 7-Methoxy-3-nitroquinolin-4-ol:

- A836223 (CAS: 256923-33-8, Similarity: 0.98): Likely a positional isomer or tautomer.

- A752278 (CAS: 855764-13-5, Similarity: 0.90): May feature alternative substituents (e.g., methyl or ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。